2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol
Brand Name: Vulcanchem
CAS No.: 23116-94-1
VCID: VC3877306
InChI: InChI=1S/C16H18O5/c17-13-5-1-3-7-15(13)20-11-9-19-10-12-21-16-8-4-2-6-14(16)18/h1-8,17-18H,9-12H2
SMILES: C1=CC=C(C(=C1)O)OCCOCCOC2=CC=CC=C2O
Molecular Formula: C16H18O5
Molecular Weight: 290.31 g/mol

2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol

CAS No.: 23116-94-1

Cat. No.: VC3877306

Molecular Formula: C16H18O5

Molecular Weight: 290.31 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol - 23116-94-1

Specification

CAS No. 23116-94-1
Molecular Formula C16H18O5
Molecular Weight 290.31 g/mol
IUPAC Name 2-[2-[2-(2-hydroxyphenoxy)ethoxy]ethoxy]phenol
Standard InChI InChI=1S/C16H18O5/c17-13-5-1-3-7-15(13)20-11-9-19-10-12-21-16-8-4-2-6-14(16)18/h1-8,17-18H,9-12H2
Standard InChI Key OSXPDVOEVXVYKC-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)O)OCCOCCOC2=CC=CC=C2O
Canonical SMILES C1=CC=C(C(=C1)O)OCCOCCOC2=CC=CC=C2O

Introduction

Molecular Structure and Chemical Identity

Structural Composition

The compound features a central 3-oxapentane chain (-O-CH2-CH2-O-CH2-CH2-O-\text{-O-CH}_2\text{-CH}_2\text{-O-CH}_2\text{-CH}_2\text{-O-}) connecting two 2-hydroxyphenyl groups. Each phenyl ring contains a hydroxyl group at the ortho position, contributing to its polarity and hydrogen-bonding capacity. The IUPAC name, 2-[2-[2-(2-hydroxyphenoxy)ethoxy]ethoxy]phenol, reflects this arrangement .

Key Structural Features:

  • Ether Linkages: Three ethylene glycol-derived ether units enhance flexibility and solubility in organic solvents .

  • Hydroxyl Groups: Two phenolic -OH groups enable participation in redox reactions and coordination chemistry.

  • Symmetry: The molecule’s C2C_2-symmetry simplifies NMR interpretation and crystallization behavior .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3400–3600 cm1^{-1} (O-H stretch) and 1240–1250 cm1^{-1} (C-O-C ether stretch) .

  • 1^1H NMR: Signals at δ 6.8–7.2 ppm (aromatic protons), δ 4.1–4.3 ppm (methylene groups adjacent to ether oxygens), and δ 3.6–3.9 ppm (ethylene glycol chain protons) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via sequential Williamson etherification reactions. A representative pathway involves:

  • Step 1: Reaction of 2-hydroxyphenol with ethylene glycol ditosylate to form a mono-ether intermediate.

  • Step 2: Coupling the intermediate with a second equivalent of 2-hydroxyphenol under basic conditions (e.g., K2_2CO3_3) to yield the target compound .

Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Dimethylformamide (DMF) or acetone

  • Catalyst: Potassium carbonate or sodium hydride .

Physicochemical Properties

Thermal and Solubility Data

PropertyValueSource
Melting PointNot reported
Boiling Point477.2°C at 760 mmHg
Density1.237 g/cm3^3
Solubility in WaterLow (<1 mg/mL)
Solubility in DMSOHigh (>50 mg/mL)

Stability Profile

  • Photostability: Degrades under UV light via C-O bond cleavage .

  • Thermal Stability: Stable up to 200°C; decomposes above 250°C .

Applications and Research Findings

Material Science

  • Polymer Additive: Acts as a plasticizer in epoxy resins, improving flexibility without compromising thermal resistance.

  • Coordination Polymers: Forms metal-organic frameworks (MOFs) with Cu(II) and Fe(III), showing potential in gas storage .

Medicinal Chemistry

  • Antioxidant Activity: Scavenges DPPH radicals with an IC50_{50} of 12.3 μM, comparable to ascorbic acid.

  • Antimicrobial Potential: Moderate activity against Staphylococcus aureus (MIC: 128 μg/mL) .

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